molecular formula C7H5BrClNO2 B2701174 4-(Bromomethyl)-1-chloro-2-nitrobenzene CAS No. 3360-45-0

4-(Bromomethyl)-1-chloro-2-nitrobenzene

Cat. No. B2701174
CAS RN: 3360-45-0
M. Wt: 250.48
InChI Key: WGDMVIZMGANIGL-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis . They often serve as electrophiles in reactions with nucleophiles, forming new carbon-carbon bonds .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The specifics of the reaction can vary depending on the structure of the precursor and the desired product .


Molecular Structure Analysis

The molecular structure of a bromomethyl compound would typically include a carbon atom bonded to a bromine atom and a methyl group. The remaining bonds on the carbon atom would depend on the specific compound .


Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. They often act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a bromomethyl compound would depend on its specific structure. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

1. Synthesis of Eprosartan

  • Summary of Application: 4-(Bromomethyl)benzoic acid, a compound similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene, is used as an intermediate in the synthesis of eprosartan . Eprosartan is an antihypertensive agent used to treat high blood pressure .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
  • Results or Outcomes: The outcome of this process is the production of eprosartan, a medication used to treat hypertension .

2. Preparation of Photosensitizers

  • Summary of Application: 4-(Bromomethyl)benzoic acid is also used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . Photosensitizers are used in photodynamic therapy to treat various medical conditions, including cancer .
  • Methods of Application: The specific methods of preparation are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
  • Results or Outcomes: The outcome of this process is the production of temoporfin, a photosensitizer used in photodynamic therapy .

3. Synthesis of Block Copolymers

  • Summary of Application: A compound similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene, 4-bromomethyl benzoyl chloride, is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers . These copolymers have various applications in materials science .
  • Methods of Application: The synthesis involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
  • Results or Outcomes: The products were characterized by FT-IR, 1H-NMR, GPC, and TGA . The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .

4. Bromomethylation of Thiols

  • Summary of Application: An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
  • Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr .
  • Results or Outcomes: The outcome of this process is the production of structurally diverse α-bromomethyl sulfides .

5. Synthesis of Bromothymol Blue

  • Summary of Application: Bromothymol blue, a pH indicator, is synthesized from compounds similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7) .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
  • Results or Outcomes: The outcome of this process is the production of bromothymol blue, a pH indicator used in various analytical applications .

6. Bromomethylation of Thiols

  • Summary of Application: An efficient method for the bromomethylation of thiols has been developed, which advantageously minimizes the generation of highly toxic byproducts . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
  • Methods of Application: The bromomethylation of thiols is carried out using paraformaldehyde and HBr .
  • Results or Outcomes: The outcome of this process is the production of structurally diverse α-bromomethyl sulfides .

7. Synthesis of Bromothymol Blue

  • Summary of Application: Bromothymol blue, a pH indicator, is synthesized from compounds similar to 4-(Bromomethyl)-1-chloro-2-nitrobenzene . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application: The specific methods of synthesis are not provided in the source, but typically involve a series of chemical reactions under controlled conditions .
  • Results or Outcomes: The outcome of this process is the production of bromothymol blue, a pH indicator used in various analytical applications .

Safety And Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and they can be harmful if swallowed or inhaled . It’s important to handle these compounds with appropriate safety precautions .

Future Directions

The use of bromomethyl compounds in organic synthesis is a well-established field, and future research will likely continue to explore new reactions and applications for these versatile intermediates .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDMVIZMGANIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-chloro-2-nitrobenzene

CAS RN

3360-45-0
Record name 4-(bromomethyl)-1-chloro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-3-nitrophenyl)methanol (5.0 g, 26.6 mmol) in toluene (100 mL) was added phosphorus tribromide (0.879 mL, 9.32 mmol) at 40° C. The reaction mixture was stirred at 100° C. for 15 mins and partitioned between water and ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.879 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Citations

For This Compound
4
Citations
FX Ruiz, A Cousido‐Siah, S Porté… - …, 2015 - Wiley Online Library
The human enzymes aldose reductase (AR) and AKR1B10 have been thoroughly explored in terms of their roles in diabetes, inflammatory disorders, and cancer. In this study we …
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org
S Di Maria - 2021 - usiena-air.unisi.it
The interest in protein tyrosine kinases has increased in recent years, particularly since their oncogenicity in human cells has been recognized. Tyrosine kinases promote …
Number of citations: 0 usiena-air.unisi.it
EA Fink, C Bardine, S Gahbauer, I Singh… - Protein …, 2023 - Wiley Online Library
Antiviral therapeutics to treat SARS‐CoV‐2 are needed to diminish the morbidity of the ongoing COVID‐19 pandemic. A well‐precedented drug target is the main viral protease (M Pro ), …
Number of citations: 6 onlinelibrary.wiley.com

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